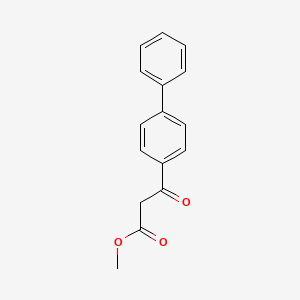

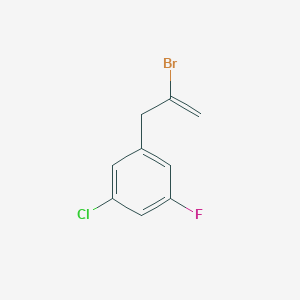

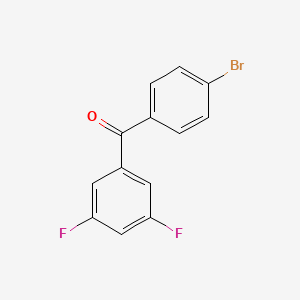

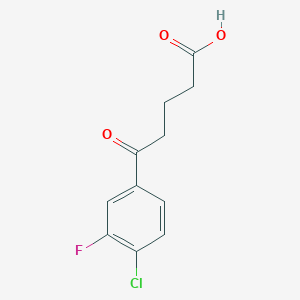

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid, also known as 5-CFOVA, is a compound containing a five-membered ring with a chlorine-fluorine substitution at the 3-position. It is a member of the oxovalerate family of compounds and has a variety of uses in scientific research. It is a versatile compound with a wide range of applications in biochemistry, pharmacology, and other scientific disciplines.

Scientific Research Applications

Synthesis and Characterization

- A study presented the synthesis and characterization of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety, highlighting their significant anti-convulsant and anti-inflammatory activities, supported by in silico molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

- Research on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid detailed an efficient method for creating an important intermediate for anticancer drugs, with a focus on optimizing the synthesis process (Zhang et al., 2019).

Pharmacological Evaluation

- The development of new imidazolyl acetic acid derivatives was reported, demonstrating their anti-inflammatory and analgesic activities through various pharmacological tests, suggesting their potential as therapeutic agents (Khalifa & Abdelbaky, 2008).

- Another study focused on the synthesis and evaluation of oxadiazole derivatives containing a chloro-fluorophenyl moiety, showcasing their antimicrobial properties against a broad panel of bacterial and fungal strains, indicating the role of the fluorine atom in enhancing antimicrobial effectiveness (Parikh & Joshi, 2014).

Chemical Analysis and Method Development

- A novel method was developed for the determination of impurities in 5-chlorovaleroyl chloride using GC-FID, highlighting its importance in ensuring the purity and quality of pharmaceutical intermediates (Tang et al., 2010).

- The study on fluorescence quenching in boronic acid derivatives provided insights into the static quenching mechanism of these compounds, contributing to a better understanding of their chemical behavior and interactions (Geethanjali et al., 2015).

Molecular Geometry and Reactivity Studies

- An investigation into the molecular geometry and chemical reactivity of certain chloro-fluorophenyl compounds through spectral analysis and quantum chemical studies shed light on their potential applications in medicinal chemistry (Satheeshkumar et al., 2017).

properties

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPVAONYRKBXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373962 |

Source

|

| Record name | 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845790-44-5 |

Source

|

| Record name | 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)